molecular formula C8H7F2N3O B3110436 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile CAS No. 1799579-58-0

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

Cat. No.: B3110436
CAS No.: 1799579-58-0
M. Wt: 199.16
InChI Key: QONWXBZYKBBNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile typically involves the reaction of 2,2-difluoropropanol with pyrimidine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of tyrosine kinases and inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-(2-Fluoro-2-propyl)pyrimidine-5-carbonitrile
  • 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 4-(4-Fluorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Comparison: 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is unique due to the presence of the difluoropropoxyl group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced potency and selectivity as a tyrosine kinase inhibitor, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONWXBZYKBBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=NC=C1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
Reactant of Route 6
4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.